molecular formula C14H14Cl2O4 B186252 Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate CAS No. 91167-08-7

Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate

Cat. No. B186252
CAS RN: 91167-08-7
M. Wt: 317.2 g/mol
InChI Key: VVNNZLSINMNERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate, also known as DCTD, is a synthetic compound that has been of interest to researchers due to its potential in various scientific fields.

Scientific Research Applications

Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been studied for its potential use in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In organic synthesis, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been used as a building block for the synthesis of various compounds. In material science, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been studied for its potential as a precursor for the synthesis of new materials.

Mechanism Of Action

The mechanism of action of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate is not fully understood, but it is believed to involve the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA. By inhibiting this enzyme, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate can prevent the growth of cancer cells.

Biochemical And Physiological Effects

Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been shown to have a number of biochemical and physiological effects, including the inhibition of DHFR, the inhibition of cancer cell growth, and the potential for use as a building block for the synthesis of new materials. Additionally, Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has been shown to have low toxicity in animal studies, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One advantage of using Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs. However, one limitation of using Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research and development of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate. One potential direction is the synthesis of new compounds based on the structure of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate, which could have improved anti-cancer properties. Another direction is the investigation of the potential use of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate as a building block for the synthesis of new materials. Finally, further research is needed to fully understand the mechanism of action of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate and its potential use in medicinal chemistry.

Synthesis Methods

The synthesis of Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate involves a multi-step process that includes the reaction of 1,3-cyclohexadiene with maleic anhydride, followed by the reaction of the resulting product with thionyl chloride and dimethyl sulfate. The final product is obtained by the reaction of the intermediate with 3,4-dichlorobenzoic acid.

properties

CAS RN

91167-08-7

Product Name

Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate

Molecular Formula

C14H14Cl2O4

Molecular Weight

317.2 g/mol

IUPAC Name

dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate

InChI

InChI=1S/C14H14Cl2O4/c1-19-13(17)9-5-3-4-6(10(9)14(18)20-2)8-7(5)11(15)12(8)16/h3-8,11-12H,1-2H3

InChI Key

VVNNZLSINMNERG-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2C=CC1C3C2C(C3Cl)Cl)C(=O)OC

Canonical SMILES

COC(=O)C1=C(C2C=CC1C3C2C(C3Cl)Cl)C(=O)OC

Other CAS RN

91167-08-7

Origin of Product

United States

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